![molecular formula C13H22Cl2N2O2 B1421087 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride CAS No. 1185300-68-8](/img/structure/B1421087.png)
3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride
Overview
Description
3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride (MMPE-dihydrochloride) is a synthetic compound that has a wide range of applications in scientific research. It is used for a variety of purposes, including as a neurotransmitter, a receptor agonist, and an inhibitor of several enzymes. MMPE-dihydrochloride has been studied extensively in the laboratory and has been found to be a useful tool for investigating the biochemical and physiological effects of drugs, as well as for studying the effects of drugs on the central nervous system.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a structurally similar compound to 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride, is a high affinity, orally active h-NK(1) receptor antagonist. This compound has been found effective in pre-clinical tests for clinical efficacy in emesis and depression (Harrison et al., 2001).
Topical Drug Delivery
Novel morpholinyl esters of 2-(6-methoxy-2-naphthyl)propionic acid were synthesized and evaluated for potential use in topical drug delivery. These compounds, including variations with morpholinyl groups, demonstrated enhanced skin permeation compared to naproxen, indicating their potential as prodrugs for improved topical delivery (Rautio et al., 2000).
Vibrational Frequency and Molecular Structure Analysis
The 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone compound, with a structure related to 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride, has been investigated using various spectroscopic techniques. This research offers insights into its molecular structure, vibrational frequencies, and other physical properties, contributing to the understanding of its potential applications (Dede, Avcı, & Bahçelī, 2018).
Antimicrobial Activities
Some novel 1,2,4-triazole derivatives, incorporating morpholine groups, were synthesized and screened for antimicrobial activities. These compounds, due to their structural similarity to 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride, showed good or moderate activities against various microorganisms, indicating potential applications in antimicrobial therapies (Bektaş et al., 2007).
Chiral Discrimination in Pharmaceutical Analysis
Chiral discrimination, crucial in pharmaceutical analysis, was demonstrated by separating enantiomers of a compound structurally related to 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride. This research underlines the importance of understanding enantiomeric interactions for the development of pharmaceuticals (Bereznitski et al., 2002).
properties
IUPAC Name |
3-methyl-4-(2-morpholin-4-ylethoxy)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-11-10-12(14)2-3-13(11)17-9-6-15-4-7-16-8-5-15;;/h2-3,10H,4-9,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANRTHGLZHBCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCN2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



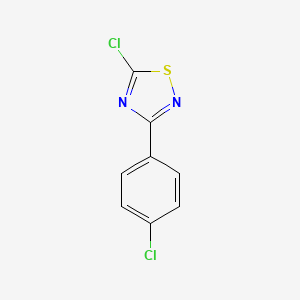
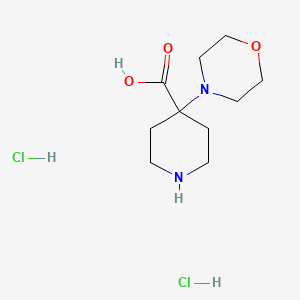




![7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1421011.png)
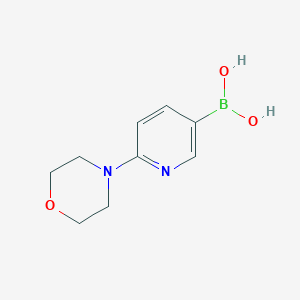
![3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421014.png)
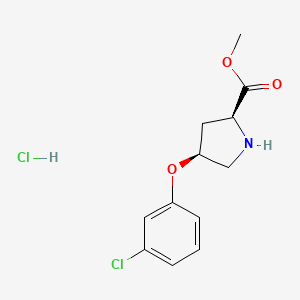
![4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1421016.png)

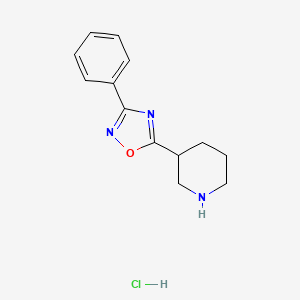
![[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421027.png)